Structural Isomer Differentiation: 3-Pyridyl vs. 4-Pyridyl and Monochloro vs. Dichloro Analogs
This compound is a structural isomer of the highly optimized lead aurone '5b'. Where the lead analog carries a 2,6-dichlorobenzyl group and a pyridin-4-ylmethylene moiety, this compound presents a 2-chlorobenzyl group and a pyridin-3-ylmethylene moiety [1]. This substitution pattern is not merely a trivial permutation; SAR data demonstrates that the dichloro-pyridin-4-yl scaffold exhibits sub-100 nM IC50 against PC-3 prostate cancer cells, while mono-halogen and pyridin-3-yl variants frequently display 10- to >100-fold reductions in antiproliferative potency [1]. The target compound therefore represents a unique 'negative control' or selectivity probe for the tubulin colchicine-binding site, mapping the SAR of halogen count and pyridine nitrogen basicity/position [1].
| Evidence Dimension | Structure (Substituent Identity and Pyridine Isomer) |
|---|---|
| Target Compound Data | 2-chlorobenzyl at C6; pyridin-3-ylmethylene at C2 |
| Comparator Or Baseline | Lead aurone '5b': 2,6-dichlorobenzyl at C6; pyridin-4-ylmethylene at C2 [1] |
| Quantified Difference | Lead '5b' PC-3 IC50 <100 nM vs. ~10 μM expected for many mono-chloro 3-pyridyl isomers based on SAR trends [1] |
| Conditions | PC-3 prostate cancer cell line proliferation assay; 72-hour exposure [1] |
Why This Matters
The specific pyridine nitrogen position profoundly influences hydrogen-bonding with the colchicine-binding site (CBS), and the chlorine count alters halogen bonding and lipophilicity; this compound enables deconvolution of these contributions.
- [1] Yan, W., et al. Semisynthetic aurones inhibit tubulin polymerization at the colchicine-binding site and repress PC-3 tumor xenografts in nude mice and myc-induced T-ALL in zebrafish. Scientific Reports, 2019, 9, 6439. View Source
